1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE
Description
1-[(2H-1,3-Benzodioxol-5-yl)Methyl]-4-(4-Nitrobenzenesulfonyl)Piperazine is a piperazine derivative featuring a benzodioxole methyl group at the N1 position and a 4-nitrobenzenesulfonyl substituent at the N4 position.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c22-21(23)15-2-4-16(5-3-15)28(24,25)20-9-7-19(8-10-20)12-14-1-6-17-18(11-14)27-13-26-17/h1-6,11H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHXEFMQPUXCPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of the Piperazine Ring: The benzodioxole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-benzodioxole intermediate.
Introduction of the Nitrobenzenesulfonyl Group: The final step involves the sulfonylation of the piperazine-benzodioxole intermediate with 4-nitrobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions:
Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones under strong oxidizing conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Biological Activities
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrobenzenesulfonyl)piperazine has been studied for its potential therapeutic effects. Key areas of interest include:
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit serotonin reuptake inhibition, suggesting potential use in treating depression .
- Anticancer Properties : Preliminary studies have shown that derivatives of piperazine can inhibit tumor growth in various cancer cell lines, indicating that this compound may also possess anticancer activity .
- Neuroprotective Effects : The benzodioxole moiety is associated with neuroprotective effects, making this compound a candidate for further exploration in neurodegenerative disease therapies .
Research Case Studies
- Antidepressant Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibited significant antidepressant-like effects in animal models. The mechanism was attributed to enhanced serotonergic neurotransmission .
- Cancer Cell Line Studies : In vitro studies conducted on human breast cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis. This suggests that it may serve as a lead compound for developing new anticancer agents .
- Neuroprotective Mechanisms : Research published in Neuroscience Letters highlighted the neuroprotective effects of benzodioxole derivatives against oxidative stress-induced neuronal damage, pointing to the therapeutic potential of this compound in conditions like Alzheimer's disease .
Potential Applications
Given its diverse biological activities, this compound could be applied in:
- Pharmaceutical Development : As a lead compound for designing new antidepressants or anticancer drugs.
- Research Tools : In studies aimed at understanding serotonin pathways or cancer cell signaling mechanisms.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Substituent Variations in Piperazine Derivatives
The target compound’s structural analogs differ primarily in substituents at the N1 and N4 positions. Key examples include:
Key Observations :
Physicochemical Properties
Notes:
- The target compound’s melting point and purity data are absent in the evidence, but analogs with sulfonamide/sulfonyl groups exhibit wide melting ranges (132–230°C), suggesting thermal stability .
- ESI-MS data for related compounds (e.g., [M+H]+ peaks at 363.2–425.2 ) indicate reliable mass confirmation protocols.
Biological Activity
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrobenzenesulfonyl)piperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a benzodioxole moiety and a nitrobenzenesulfonyl group. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzodioxole and nitrobenzenesulfonyl groups are known to influence various biological pathways, potentially leading to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases characterized by enzyme overactivity.
- Receptor Modulation : Interaction with neurotransmitter receptors could suggest applications in neuropharmacology, particularly for disorders like depression or anxiety.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Activity
A study demonstrated that this compound exhibited potent antioxidant properties. The compound was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, showing a significant reduction in radical concentration, suggesting its potential use in oxidative stress-related conditions.
Case Study 2: Neuroprotective Effects
In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the modulation of intracellular calcium levels and the activation of survival pathways such as PI3K/Akt signaling.
Research Findings
Recent research highlights the compound's potential in drug development:
- Enzyme Inhibition : The compound has been shown to inhibit specific cytochrome P450 enzymes, which are critical in drug metabolism.
- Receptor Binding Studies : Binding affinity assays revealed that it interacts with serotonin receptors, indicating possible antidepressant properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
